molecular formula C32H16N2 B3321664 9,10-Bis(4-cyanophenylethynyl)anthracene CAS No. 136809-42-2

9,10-Bis(4-cyanophenylethynyl)anthracene

Cat. No.: B3321664
CAS No.: 136809-42-2
M. Wt: 428.5 g/mol
InChI Key: DLULEDYGRANSMB-UHFFFAOYSA-N
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Description

9,10-Bis(4-cyanophenylethynyl)anthracene is an aromatic hydrocarbon . It’s known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system . It’s commonly used as a scintillator additive and has been studied extensively as a fluorescence emitter for peroxyoxalate chemiluminescence .


Synthesis Analysis

A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .


Molecular Structure Analysis

The molecular structure of 9,10-bis(phenylethynyl)anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .


Chemical Reactions Analysis

The cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group showed a supercooled nematic phase at room temperature upon cooling . Thermal treatment for the kinetically trapped state led to a transition to another crystalline state and, consequently, a change in photoluminescence color .


Physical and Chemical Properties Analysis

9,10-Bis(phenylethynyl)anthracene exhibits high thermal stability . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It’s also used in lightsticks as a fluorophor producing ghostly green light .

Scientific Research Applications

Semiconducting and Photophysical Properties

Compounds closely related to BCPEA have been synthesized to study their electronic and photophysical properties. The substitution position on the anthracene ring, such as in the 9,10-positions, has been found to enhance J-aggregated intermolecular interactions, which are crucial for applications in thin-film transistor devices due to their influence on hole mobility. This research underscores the potential of BCPEA derivatives in semiconducting materials and optoelectronic devices (Hur et al., 2011).

Self-Assembly and Molecular Organization

The self-assembly of BCPEA derivatives in solution has been a subject of interest due to its implications for the molecular organization within active layers of various applications. Studies have shown that the presence of amide groups and hydrophobic side chains in BPEA derivatives significantly influences the self-assembly behavior, which is critical for developing chemiluminescence emitters, photon upconversion materials, and optoelectronic devices. This highlights the importance of controlled molecular packing for the performance of these materials (Lübtow et al., 2017).

Aggregation-Induced Emission (AIE)

The study of AIE behaviors in BCPEA derivatives has led to the development of new compounds with potential applications in cell imaging. These compounds exhibit strong fluorescence and reversible mechanofluorochromic performance, making them suitable for use as fluorochromes in biological applications. The influence of substituent groups on molecular packing, AIE, and mechanofluorochromic properties has been systematically investigated, providing insights into designing functional materials for bioimaging (Wang et al., 2020).

Luminescent Materials

BCPEA derivatives have been explored for their potential as luminescent materials. Novel red light-emitting compounds based on BPEA structures have been synthesized, showing emissions in the red region with high fluorescent quantum efficiencies. This research opens avenues for developing new materials for light-emitting devices and other applications requiring specific emission characteristics (Danel et al., 2002).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Introducing a cyclic structure to luminophores is a promising approach for achieving external stimuli-responsive luminescence . Appropriate molecular design can overcome the issue of flexible molecular structures preventing the formation of crystals suitable for single crystal X-ray structure analysis, while maintaining external stimuli-responsive luminescence character .

Biochemical Analysis

Biochemical Properties

9,10-Bis(4-cyanophenylethynyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as a scintillator additive . It was also studied extensively as a fluorescence emitters for peroxyoxalate chemiluminescence . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known to display strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully identified.

Properties

IUPAC Name

4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULEDYGRANSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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